N-[2-(4-methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
Description
N-[2-(4-Methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a triazolopyrazine derivative featuring a 3-methyl group on the triazolo ring and an 8-amine substituted with a 2-(4-methoxyphenyl)ethyl chain. While direct synthesis data for this specific compound are unavailable in the provided evidence, its structural analogs are synthesized via nucleophilic substitution reactions between halogenated triazolopyrazines and amines under basic conditions (e.g., General Procedure E in and ) .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-11-18-19-15-14(17-9-10-20(11)15)16-8-7-12-3-5-13(21-2)6-4-12/h3-6,9-10H,7-8H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSUERYDMUSETI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2NCCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine typically involves the following steps:
Formation of the Triazolopyrazine Core: This can be achieved through a microwave-mediated, catalyst-free method using enaminonitriles and benzohydrazides.
Industrial Production Methods
Industrial production of this compound may involve scale-up of the laboratory synthesis methods, ensuring good yields and purity. The use of microwave irradiation and eco-friendly conditions can be advantageous for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents for nucleophilic substitution and electrophiles for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of various enzymes and receptors, such as c-Met/VEGFR-2 kinases.
Biological Studies: The compound exhibits antiproliferative activities against cancer cell lines, making it a potential candidate for anticancer drug development.
Pharmaceutical Industry: It is explored for its antibacterial properties and can be used to develop new antimicrobial agents.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of c-Met/VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis. The compound binds to the active sites of these kinases, blocking their activity and thereby inhibiting cancer cell growth .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: 3-Position: The methyl group in the target compound reduces steric hindrance compared to bulkier aryl groups (e.g., phenyl or nitrophenyl in compounds 33 and 36). This may enhance solubility or binding flexibility in biological systems.
- Synthetic Efficiency :
Pharmacological and Physicochemical Properties
Antimalarial Activity
Spectroscopic and Physical Data
HRMS and NMR :
- Compound 47c (3-(4-methoxyphenyl)-N-phenethyl) shows HRMS m/z 363.1274 ([M + H]<sup>+</sup>) and distinct <sup>13</sup>C NMR signals at δ 55.5 (OCH3) and 34.5 (CH2), confirming substitution patterns .
- The target compound’s methoxyphenethyl chain would likely produce similar NMR signals but with additional peaks for the methyl group at the 3-position.
Melting Points :
- Nitrophenyl-substituted analogs (e.g., compound 36) exhibit higher decomposition temperatures (236–238°C), attributed to strong intermolecular interactions from the nitro group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
